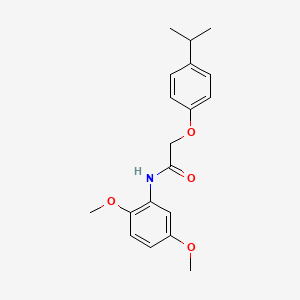![molecular formula C10H5N7O2 B5526271 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)
6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, are recognized for their biological and chemical significance, with a wide range of applications in medicinal chemistry due to their various biological activities.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions of 5-aminopyrazoles with β-diketones, β-ketoaldehydes, or other suitable reactants. Various methodologies, including one-pot multi-component reactions, have been developed to efficiently construct these compounds (Elattar & El‐Mekabaty, 2021).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Computational methods, such as density functional theory (DFT), provide insights into the geometry, vibrational frequencies, and electronic properties of these compounds (Al‐Azmi & Shalaby, 2018).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives participate in a variety of chemical reactions, such as nucleophilic additions, which allow for further functionalization and the synthesis of more complex heterocyclic systems. These reactions are often influenced by the presence of nitro groups and other substituents on the pyrazole and pyrimidine rings (Kurihara & Nasu, 1982).
科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the potential of 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives in synthesizing a wide range of fused pyrimidines and other heterocyclic compounds. For example, reactions with 2-methylthiopyrimidines have led to the synthesis of new fused pyrimidines, showcasing the versatility of these compounds in creating novel structures with potential pharmaceutical applications (El-Reedy et al., 1989).
Antiviral and Antimicrobial Activities
Derivatives of 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile have been evaluated for their antiviral and antimicrobial activities. For instance, certain pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives were synthesized for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), highlighting their potential as antiviral agents (Shamroukh et al., 2007). Moreover, the synthesis of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines has demonstrated significant antibacterial effects against various pathogenic bacteria, suggesting their use as antibacterial agents (Beyzaei et al., 2017).
Antitumor and Cytotoxic Activities
The cytotoxic and antitumor activities of certain novel heterocycles incorporating the 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile structure have been explored. These studies have shown promising results, indicating the potential of these compounds in cancer research (Ramadan et al., 2019).
Radiolabeling for Tumor Imaging
6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have also been utilized in the synthesis of radiolabeled compounds for tumor imaging using Positron Emission Tomography (PET). This research indicates the applicability of these derivatives in developing diagnostic tools for cancer detection (Xu et al., 2012).
将来の方向性
The future directions for “6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” could involve further exploration of its therapeutic potential, given its affinity to enzymes or receptors involved in critical biological processes . Additionally, the development of green synthetic methodologies and the design of solid-state emitters could be potential areas of research .
特性
IUPAC Name |
6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N7O2/c11-1-7-2-13-16-5-8(3-12-10(7)16)15-6-9(4-14-15)17(18)19/h2-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHKSBOPIYHBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)N3C=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

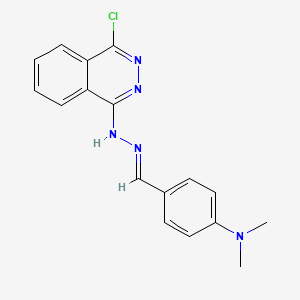
![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)
![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)
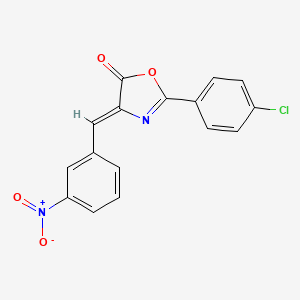
![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)
![3-[({2-[2-(trifluoromethoxy)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5526252.png)
![[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526253.png)
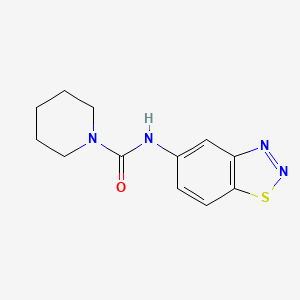
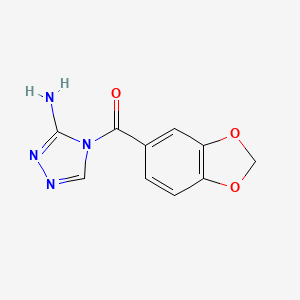
![3-isopropyl-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5526273.png)
methyl]-4-ethoxyaniline](/img/structure/B5526279.png)
